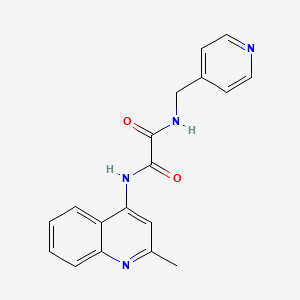

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic inhibitor of serine proteases, which are enzymes that play a crucial role in several physiological processes, including blood coagulation, inflammation, and cell proliferation. MQPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s structural features, including the quinoline and pyridine moieties, suggest potential pharmacological activity. Researchers have explored its role as a scaffold for designing novel drugs. By modifying specific functional groups, scientists can create derivatives with enhanced bioactivity, targeting specific receptors or enzymes. For instance, N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide derivatives might serve as kinase inhibitors, antiviral agents, or anti-inflammatory drugs .

Anti-Fibrotic Agents

Studies have investigated related compounds for their anti-fibrotic properties. These molecules play a crucial role in preventing or reversing tissue scarring, a common feature in chronic diseases. N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide analogs have demonstrated promising anti-fibrotic activity, potentially mitigating conditions like pulmonary fibrosis .

Catalysis and Organic Synthesis

The compound’s oxalamide functionality can serve as a ligand in transition metal-catalyzed reactions. Researchers have explored its use in catalytic processes, such as C–C bond formation or cross-coupling reactions. By coordinating with metal centers, these ligands facilitate selective transformations, making them valuable tools in synthetic chemistry .

Heterocyclic Chemistry

The synthesis of 3-bromoimidazo[1,2-a]pyridines from N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide provides access to diverse heterocyclic structures. These compounds exhibit interesting electronic and steric properties, making them useful building blocks for the construction of more complex molecules. Researchers have explored their applications in materials science and as intermediates for natural product synthesis .

Computational Chemistry and DFT Studies

Theoretical investigations using density functional theory (DFT) have shed light on reaction mechanisms involving this compound. Researchers have explored its reactivity, stability, and electronic properties. Understanding these aspects aids in predicting its behavior in various chemical environments and guides further experimental studies .

Biochemical Probes and Imaging Agents

Functionalized derivatives of N-(2-methylquinolin-4-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide could serve as fluorescent probes or imaging agents. By incorporating specific fluorophores or chelating groups, scientists can track cellular processes, study protein interactions, or visualize specific tissues in vivo. These applications are crucial in both basic research and clinical diagnostics .

Propriétés

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOWEPCXVOCVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)

![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)

![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)

![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)

![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)

![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)